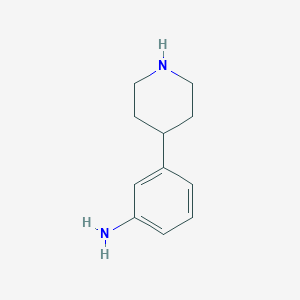

3-(piperidin-4-yl)aniline

Description

Significance of Piperidine-Aniline Scaffolds in Synthetic Chemistry

The piperidine-aniline scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. researchgate.net The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is one of the most common heterocyclic motifs in FDA-approved drugs. researchgate.netnih.gov Its presence can improve the pharmacokinetic profile of a drug candidate, for instance, by increasing its solubility under physiological conditions. beilstein-journals.org

The aniline (B41778) portion of the scaffold offers a reactive handle for a variety of chemical transformations. The amino group on the aromatic ring can act as a nucleophile or be modified to introduce other functional groups through reactions like acylation, alkylation, or diazotization followed by substitution. smolecule.com This versatility allows chemists to systematically modify the structure of the parent molecule and study the resulting changes in its biological activity, a process known as structure-activity relationship (SAR) studies. nih.gov The ability to create a library of derivatives from a single scaffold is crucial for the optimization of lead compounds in drug discovery. smolecule.com

Historical Context of Related Chemical Architectures and Methodologies

The synthesis of molecules containing piperidine-aniline frameworks has evolved with the advancement of synthetic organic chemistry. Early methods may have involved multi-step sequences with harsh reaction conditions. However, the development of modern synthetic methodologies has provided more efficient and milder routes to these valuable scaffolds.

Key advancements include the development of transition metal-catalyzed cross-coupling reactions, which allow for the direct formation of carbon-carbon and carbon-nitrogen bonds. These reactions have revolutionized the way chemists can connect different molecular fragments. For instance, methods for the arylation of amines have become increasingly sophisticated, enabling the direct coupling of piperidine derivatives with aryl partners. nih.gov

Furthermore, innovative strategies for the synthesis of highly substituted piperidines have been developed, including alkene cyclization, reductive amination, and radical cyclization reactions. nih.govmdpi.comorganic-chemistry.org For the specific construction of piperidinyl-aniline structures, methods such as the reduction of a corresponding nitropyridine precursor have been employed. One patented method describes the preparation of 4-(piperidin-3-yl)aniline (B168726) through the reduction of N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium (B1175870) salt using zinc chloride and sodium borohydride (B1222165), a process that avoids costly precious metal catalysts. patsnap.comgoogle.com

Current Research Landscape and Emerging Scientific Interest

The piperidine-aniline scaffold continues to be an area of active research, with a focus on its application in the development of new therapeutic agents. Derivatives of this scaffold are being investigated for a wide range of biological activities, including anticancer, antimicrobial, and central nervous system (CNS) modulatory effects. researchgate.net

For example, the related compound 4-(piperidin-3-yl)aniline is a key intermediate in the synthesis of Niraparib, an inhibitor of poly(ADP-ribose) polymerase (PARP) used in cancer therapy. smolecule.compatsnap.com This highlights the relevance of this chemical architecture in modern oncology drug discovery. The piperidine moiety in these compounds often plays a crucial role in binding to the target protein, while the aniline group serves as a point for further chemical elaboration to fine-tune the compound's properties.

Research has also explored the use of piperidine-aniline derivatives as ligands for various receptors and enzymes. For instance, derivatives have been synthesized and evaluated as inhibitors of Anaplastic Lymphoma Kinase (ALK) for the treatment of non-small cell lung cancer and as ligands for the vesicular acetylcholine (B1216132) transporter (VAChT). nih.gov The ongoing research in this area underscores the continued importance of the piperidine-aniline scaffold as a source of new drug candidates.

Scope and Research Objectives for 3-(piperidin-4-yl)aniline Studies

Studies involving this compound and its derivatives are typically goal-oriented, with specific research objectives aimed at understanding and exploiting the compound's chemical and biological properties. A primary objective is often the synthesis of novel derivatives and the systematic exploration of their structure-activity relationships (SAR). nih.gov This involves modifying the scaffold at various positions and evaluating the impact of these changes on the compound's potency, selectivity, and pharmacokinetic properties.

Another key research objective is the identification of new biological targets for compounds based on this scaffold. This can involve screening libraries of derivatives against a panel of enzymes, receptors, or cell lines to uncover new therapeutic applications. smolecule.com For example, research may focus on developing derivatives with enhanced activity against specific cancer cell lines or with improved CNS penetration for the treatment of neurological disorders. smolecule.com

Furthermore, research may be directed towards the development of more efficient and scalable synthetic routes to this compound and its analogs. patsnap.comchemrxiv.org This is particularly important for compounds that show promise as drug candidates, as large quantities are needed for preclinical and clinical development. The optimization of synthetic methods to improve yield, reduce cost, and minimize environmental impact is an ongoing area of research. google.com

Physicochemical Properties of this compound and a Related Isomer

| Property | This compound | 4-(piperidin-3-yl)aniline nih.gov |

| Molecular Formula | C₁₁H₁₆N₂ | C₁₁H₁₆N₂ |

| Molecular Weight | 176.26 g/mol | 176.26 g/mol |

| IUPAC Name | This compound | 4-(piperidin-3-yl)aniline |

| Physical Form | Solid sigmaaldrich.com | Solid sigmaaldrich.com |

| Purity | 98% sigmaaldrich.com | 95% sigmaaldrich.com |

| Storage Temperature | 2-8°C, protect from light sigmaaldrich.com | 2-8°C, inert atmosphere sigmaaldrich.com |

Examples of Research Applications for Piperidine-Aniline Scaffolds

| Application Area | Specific Example | Reference |

| Anticancer Agents | Intermediate for Niraparib (a PARP inhibitor) | smolecule.compatsnap.com |

| Kinase Inhibitors | Synthesis of Anaplastic Lymphoma Kinase (ALK) inhibitors | |

| CNS Ligands | Development of ligands for the vesicular acetylcholine transporter (VAChT) | nih.gov |

| Antipsychotic Drugs | Intermediate in the synthesis of drugs like risperidone (B510) and paliperidone |

Structure

3D Structure

Properties

IUPAC Name |

3-piperidin-4-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-3,8-9,13H,4-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOVUFGGDEAHJLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801309029 | |

| Record name | 3-(4-Piperidinyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

291289-49-1 | |

| Record name | 3-(4-Piperidinyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=291289-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Piperidinyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of 3 Piperidin 4 Yl Aniline

Formation of Complex Molecular Architectures

The strategic combination of an aniline (B41778) ring and a piperidine (B6355638) nucleus within a single molecule provides a robust platform for the construction of intricate molecular frameworks. This bifunctionality allows for sequential or one-pot reactions to build fused or spirocyclic systems, as well as extended structures with multiple points of diversity.

The aniline and piperidine moieties of 3-(piperidin-4-yl)aniline can independently or concurrently participate in cyclization reactions to form a variety of nitrogen-containing heterocycles. The reactivity of the primary aromatic amine is often exploited in condensation and cyclocondensation reactions to form fused aromatic systems, while the secondary amine of the piperidine ring can be involved in the formation of saturated or partially saturated heterocyclic rings.

The aniline functional group is a versatile precursor for the synthesis of numerous heterocyclic systems. For instance, it can undergo reactions to form pyridopyrimidines, a class of compounds with significant therapeutic potential, including applications as cyclin-dependent kinase (CDK) inhibitors for cancer therapy. nih.gov The general synthetic strategies often involve the condensation of an aniline derivative with a suitably functionalized pyrimidine (B1678525) precursor. nih.govnih.gov While direct examples using this compound are not extensively detailed in readily available literature, its chemical nature makes it a suitable candidate for such transformations.

Furthermore, the primary amine of the aniline moiety can react with isocyanates or isothiocyanates to form urea (B33335) or thiourea (B124793) derivatives, respectively. nih.govias.ac.in These intermediates can then undergo further intramolecular cyclization to yield a variety of heterocyclic structures. This approach is a common strategy in medicinal chemistry for the generation of diverse compound libraries. nih.gov

The following table illustrates potential heterocyclic systems that can be synthesized from this compound based on the reactivity of its aniline and piperidine functionalities.

| Starting Material | Reagent(s) | Resulting Heterocycle | Potential Application |

| This compound | Functionalized Pyrimidine | Pyridopyrimidine derivative | Kinase Inhibition |

| This compound | Isocyanate/Isothiocyanate | Urea/Thiourea derivative | Precursor for further cyclization |

| This compound | α,β-Unsaturated Carbonyl | Dihydropyridine derivative | Various biological activities |

In the realm of drug discovery and medicinal chemistry, the concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. nih.gov The this compound structure can be considered a valuable building block for the creation of such privileged scaffolds due to its inherent structural features and synthetic accessibility. taylorfrancis.com

The bifunctional nature of this compound allows for the introduction of diversity at two distinct points, making it an ideal starting point for the construction of combinatorial libraries. nih.gov By reacting the aniline and piperidine nitrogens with a variety of building blocks, a vast array of derivatives can be rapidly synthesized. This approach is central to modern drug discovery, enabling the exploration of extensive chemical space to identify novel bioactive molecules.

The piperidine moiety itself is a common feature in many approved drugs and is known to impart favorable pharmacokinetic properties. nih.gov The derivatization of the piperidine nitrogen can be achieved through various reactions, including alkylation, acylation, and reductive amination, to introduce a wide range of substituents. nih.gov Similarly, the aniline nitrogen can be functionalized through amide bond formation, sulfonylation, or participation in multicomponent reactions.

The table below outlines some of the derivatization strategies that can be applied to this compound for the generation of chemical libraries.

| Functional Group | Derivatization Reaction | Reagent Class | Potential Library Diversity |

| Aniline (NH2) | Acylation | Acid chlorides, Anhydrides | Amides with diverse R groups |

| Aniline (NH2) | Sulfonylation | Sulfonyl chlorides | Sulfonamides with diverse R groups |

| Aniline (NH2) | Reductive Amination | Aldehydes, Ketones | Secondary amines with diverse R groups |

| Piperidine (NH) | N-Alkylation | Alkyl halides | N-alkylated piperidines |

| Piperidine (NH) | N-Acylation | Acid chlorides, Anhydrides | N-acylated piperidines |

| Piperidine (NH) | Urea/Thiourea Formation | Isocyanates, Isothiocyanates | N-substituted ureas/thioureas |

The systematic application of these reactions allows for the creation of large and diverse libraries of compounds based on the this compound scaffold, significantly aiding in the hit-to-lead optimization process in drug discovery programs.

Mechanistic Investigations and Structure Activity Relationship Sar Studies of 3 Piperidin 4 Yl Aniline Derivatives

Elucidation of Molecular Interaction Mechanisms

The biological activity of 3-(piperidin-4-yl)aniline derivatives is fundamentally determined by their interactions with macromolecular targets such as receptors and enzymes. Understanding these mechanisms at a molecular level is crucial for the rational design of potent and selective therapeutic agents.

Ligand-Receptor Binding Dynamics and Modulatory Effects

Derivatives of the piperidine (B6355638) scaffold are known to interact with a variety of receptors. Molecular docking simulations and binding assays are key tools to elucidate these interactions. For instance, studies on related 4-oxypiperidine ethers targeting the histamine (B1213489) H3 receptor (hH3R) have shown that the protonated nitrogen of the piperidine ring is crucial for forming a salt bridge with key acidic residues, such as Asp114 in the transmembrane domain TM3. nih.gov Furthermore, cation-π interactions between the piperidine ring and aromatic residues like Tyr115 and Phe398 can contribute significantly to the binding affinity. nih.gov

The orientation of the ligand within the binding pocket is also critical. Molecular dynamics simulations of ligands binding to G-protein coupled receptors, such as adrenoceptors, have revealed multiple possible binding states, including different orientations (e.g., slope vs. horizontal) that engage different sets of amino acid residues. mdpi.com In one state, the piperidine moiety might anchor the molecule to transmembrane regions, while the aniline (B41778) portion interacts with exosites at the receptor surface. mdpi.com

Molecular docking studies on various heterocyclic compounds have identified key interactions that are likely relevant for this compound derivatives as well. These include:

Hydrogen Bonds: Formed between polar groups on the ligand (like the aniline amine or piperidine NH) and residues in the binding pocket.

Hydrophobic Interactions: The phenyl and piperidine rings can engage with hydrophobic residues in the target protein, such as valine, leucine, and alanine. researchgate.net

π-π Stacking: The aniline's phenyl ring can stack with aromatic residues like tryptophan or phenylalanine in the receptor. nih.gov

These interactions collectively determine the ligand's affinity and selectivity for a particular receptor subtype. For example, in the development of dopamine (B1211576) D3 receptor selective ligands, the bivalent nature of binding—where one part of the molecule binds to the orthosteric site and an extended moiety docks to a secondary pocket—is believed to be a key contributor to selectivity over the closely related D2 receptor. mdpi.com

Enzyme Inhibition Mechanisms

The this compound scaffold is a component of various enzyme inhibitors. The mechanism of inhibition often involves the ligand binding to the enzyme's active site, preventing the natural substrate from binding.

A notable example is the inhibition of the presynaptic high-affinity choline (B1196258) transporter (CHT), a critical protein for controlling cholinergic signaling. A series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides were identified as potent CHT inhibitors. nih.gov The piperidine moiety was found to be a favored substituent in this series, suggesting it plays a key role in binding to the transporter. nih.gov

In the context of serine proteases like thrombin, piperidine derivatives have been synthesized as potent inhibitors. nih.gov The design often involves a central scaffold that mimics the substrate's transition state, with substituents that occupy specific pockets (e.g., S1, S3) in the enzyme's active site. For instance, in the structure-based design of renin inhibitors, introducing a basic amine via a piperidin-3-yl group was essential for interaction with the two catalytic aspartic acid residues (Asp32 and Asp215). researchgate.net This highlights the role of the piperidine's basic nitrogen in forming critical ionic interactions.

The table below summarizes the inhibitory activity of selected 4-methoxy-3-(piperidin-4-yl)oxy benzamide (B126) derivatives against the choline transporter (CHT), illustrating the impact of modifications to the amide functionality.

| Compound | Amide Moiety (R) | CHT Inhibition IC₅₀ (µM) |

|---|---|---|

| 1 | N-benzyl | 1.3 |

| 2 | N-(4-fluorobenzyl) | 0.89 |

| 3 | N-(pyridin-2-ylmethyl) | 0.17 |

| 4 | N-(pyridin-3-ylmethyl) | 0.24 |

| 5 (ML352) | N-(thiazol-2-ylmethyl) | 0.085 |

Data sourced from a study on choline transporter inhibitors. nih.gov The IC₅₀ values were determined from radiolabeled choline uptake experiments in HEK293 cells.

Stereochemical Influence on Molecular Recognition and Activity

Stereochemistry plays a pivotal role in the interaction between a drug molecule and its biological target. Since receptors and enzyme active sites are chiral environments, different stereoisomers of a ligand can exhibit vastly different affinities and activities.

For derivatives of this compound, chirality can arise from substituents on either the piperidine or aniline rings. Studies on related structures have consistently demonstrated the importance of stereochemistry. For example, in the development of renin inhibitors containing 3-amino-4-phenyl-2-piperidones, the stereochemistry at the 3- and 4-positions of the piperidone ring was critical. nih.gov Molecular modeling suggested that the loss of potency in some inhibitors was due to conformational restrictions imposed by the ring system, which distorted the geometry at the chiral 3S center from the ideal conformation for binding within the renin active site. nih.gov

Similarly, QSAR studies on CCR5 antagonists highlighted that the presence of a chiral center could make a molecule less active, indicating a specific stereochemical requirement for optimal binding. nih.gov The design of potent inhibitors often requires careful control of stereochemistry to ensure that key functional groups are oriented correctly to interact with their target residues. The synthesis of enantiomerically pure compounds is therefore a common strategy in medicinal chemistry to maximize potency and minimize potential off-target effects associated with the less active enantiomer. nih.gov

Quantitative and Qualitative Structure-Activity Relationship Approaches

Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds into clinical candidates. These approaches can be both qualitative, relying on the intuitive understanding of how structural changes affect activity, and quantitative (QSAR), using statistical methods to correlate physicochemical properties with biological activity.

Design Principles for Modulating Biological Target Affinity

The rational design of potent and selective ligands based on the this compound scaffold follows several key principles derived from SAR studies:

Exploitation of Key Interactions: As identified through molecular docking, the piperidine nitrogen is often a key anchor point, forming ionic or hydrogen bonds with acidic residues (e.g., Asp) in the target. nih.govresearchgate.net The aniline NH₂ group can also act as a hydrogen bond donor. The aromatic ring provides a scaffold for hydrophobic and π-stacking interactions.

Occupying Specific Pockets: In enzyme inhibitors, substituents are designed to fit into specific sub-pockets of the active site. For instance, structure-based design of renin inhibitors focused on optimizing substituents to occupy the S1 and S3 binding pockets, leading to a 65,000-fold increase in potency. researchgate.net

Conformational Restriction: Introducing rigidity into the molecule, for example by incorporating the core pharmacophore into a ring system like piperidine, can pre-organize the ligand into its bioactive conformation. This reduces the entropic penalty upon binding and can lead to higher affinity. However, as noted previously, this can also introduce unfavorable distortions if not designed carefully. nih.gov

Modulation of Physicochemical Properties: Properties like lipophilicity (logP) and electronic character are fine-tuned through substituent changes. A QSAR study on CCR5 antagonists showed that both lipophilicity and the presence of electron-donating substituents were important for binding affinity. nih.gov

Impact of Substituent Effects on Chemical Activity and Specificity

Substituents on both the aniline and piperidine rings have a profound impact on the activity and selectivity of the derivatives.

Substituents on the Aniline Ring: The electronic properties of substituents on the phenyl ring can modulate the pKa of the aniline nitrogen and influence its ability to act as a hydrogen bond donor.

Electron-Withdrawing Groups (EWGs): Groups like nitro or cyano decrease the basicity of the aniline nitrogen.

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) or methyl increase the basicity.

A 3D-QSAR study on a series of kinase inhibitors found that steric and electronic properties were key determinants of activity. The contour maps generated from Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can guide optimization. For example, a CoMFA steric contour map might indicate that bulky substituents are favored in a certain region to enhance hydrophobic interactions, while an electrostatic map might show that an electropositive potential is preferred in another area to interact with a negatively charged residue. mdpi.com

Substituents on the Piperidine Ring: Substituents on the piperidine nitrogen (N-1 position) are particularly important as they often extend into solvent-exposed regions or other binding pockets.

In the CHT inhibitor series, replacing the N-H of the piperidine with larger groups was explored. nih.gov

In a series of CCR5 antagonists, modifying the N-benzyl group on the piperidine significantly affected binding affinity. The QSAR analysis indicated that increasing the length of the molecule in a specific dimension and increasing the van der Waals area were conducive to activity. nih.gov

The following table illustrates the effect of substituents on the binding affinity of 3-(4-benzylpiperidin-1-yl)propylamine derivatives for the CCR5 receptor, providing examples of how structural modifications impact activity.

| General Structure | R1 Substituent | R2 Substituent | R3 Substituent | CCR5 Binding Affinity pIC₅₀ (-log IC₅₀) |

|---|---|---|---|---|

| Aryl-NH-CH₂-CH₂-CH₂-N-Piperidine-CH₂-Aryl | H | H | H | 7.70 |

| 4-chlorophenylamino | H | H | 8.19 | |

| H | 3,4-Cl₂ | H | 8.30 | |

| H | H | (CH₃)₂NSO₂- | 9.00 | |

| N-methylsulfonylpiperidin-4-yl | H | H | 9.10 |

Data adapted from a QSAR study on CCR5 antagonists. nih.gov The pIC₅₀ values represent the negative logarithm of the half-maximal inhibitory concentration, with higher values indicating greater potency.

Advanced Spectroscopic Characterization and Computational Chemistry

Spectroscopic Analysis Techniques

A combination of spectroscopic techniques is employed to fully characterize the chemical structure of 3-(piperidin-4-yl)aniline.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the aniline (B41778) ring and the aliphatic protons of the piperidine (B6355638) ring. The protons on the aniline ring would appear as a complex multiplet in the aromatic region (typically δ 6.5-7.5 ppm). The chemical shifts are influenced by the electron-donating amino group and the piperidinyl substituent. The protons on the piperidine ring would be found in the upfield region of the spectrum. The methine proton at the C4 position of the piperidine ring, being adjacent to the aniline ring, would likely appear as a multiplet. The methylene (B1212753) protons at the C2, C3, C5, and C6 positions of the piperidine ring would show complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. The N-H proton of the piperidine and the NH₂ protons of the aniline group would appear as broad singlets, and their chemical shifts can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments. The aniline ring is expected to show six distinct signals in the aromatic region (δ 110-150 ppm). The carbon atom attached to the amino group (C3) and the carbon attached to the piperidine ring (C1) would have characteristic chemical shifts. A predicted ¹³C NMR spectrum for a similar core structure suggests chemical shifts in the aromatic region around 111 ppm to 149 ppm. np-mrd.org The piperidine ring would display signals in the aliphatic region, with the methine carbon (C4) appearing at a distinct chemical shift from the methylene carbons (C2, C3, C5, C6). For N-phenylcyclopolymethyleneimines, the resonance energy and thus the chemical shifts are influenced by the ring size and conformation. mdpi.com

A representative table of expected ¹³C NMR chemical shifts is provided below, based on data from analogous compounds.

| Carbon Atom | Expected Chemical Shift (ppm) |

| Aniline C1 | ~145-150 |

| Aniline C2 | ~115-120 |

| Aniline C3 | ~130-135 |

| Aniline C4 | ~115-120 |

| Aniline C5 | ~129-132 |

| Aniline C6 | ~118-122 |

| Piperidine C4 | ~40-45 |

| Piperidine C2, C6 | ~45-50 |

| Piperidine C3, C5 | ~30-35 |

Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Mass spectrometry (MS) is a powerful technique to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through fragmentation analysis. The nominal molecular weight of this compound (C₁₁H₁₆N₂) is approximately 176.26 g/mol . americanelements.com

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental formula. For its isomer, 4-(piperidin-1-yl)aniline, the molecular ion peak (M⁺) is observed at m/z 176, with the peak at m/z 175 being the top peak. nih.gov A similar pattern is expected for this compound.

The fragmentation pattern in mass spectrometry is crucial for structural confirmation. For aliphatic amines, alpha-cleavage is a dominant fragmentation pathway. libretexts.org In the case of this compound, fragmentation is expected to occur at the bonds adjacent to the nitrogen atoms and at the junction of the two ring systems. Key fragmentation pathways could include:

Loss of a hydrogen atom to form the [M-1]⁺ ion.

Cleavage of the piperidine ring, leading to characteristic fragments.

Fission of the bond between the aniline and piperidine rings.

Analysis of the fragmentation pattern allows for the unambiguous identification of the compound's structure.

Vibrational Spectroscopy (IR): Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The spectrum would be characterized by absorption bands corresponding to the vibrations of specific bonds. Key expected vibrational frequencies include:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Aniline) | Stretching | 3300-3500 (two bands for primary amine) |

| N-H (Piperidine) | Stretching | 3200-3400 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2800-3000 |

| C=C (Aromatic) | Stretching | 1500-1600 |

| C-N | Stretching | 1250-1350 |

| N-H | Bending | 1550-1650 |

The IR spectrum of the related compound 4-(piperidin-1-yl)aniline shows characteristic peaks in these regions. nih.gov

Electronic Absorption Spectroscopy (UV-Vis): UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The aniline chromophore is expected to exhibit characteristic absorption bands in the UV region. Aniline itself shows two prominent absorption peaks around 230 nm and 280 nm. orientjchem.orgresearchgate.net The substitution of the piperidinyl group at the meta position would likely cause a slight shift in the position and intensity of these absorption maxima. The exact λ_max values would be influenced by the solvent polarity.

Computational Chemistry Applications

Computational chemistry serves as a powerful tool to complement experimental data and to predict the electronic structure and reactivity of this compound.

Density Functional Theory (DFT) is a widely used computational method to investigate the properties of molecules. DFT calculations can provide valuable insights into the geometry, electronic structure, and reactivity of this compound. researchgate.netnih.gov

Electronic Structure: DFT calculations can be used to determine the optimized molecular geometry, bond lengths, and bond angles, which can then be compared with experimental data if available. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify the electron-rich and electron-deficient regions of the molecule. The amino groups are expected to be electron-rich regions, making them susceptible to electrophilic attack.

Reactivity Prediction: The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are important parameters for predicting the chemical reactivity of a molecule. The HOMO is associated with the electron-donating ability, while the LUMO is related to the electron-accepting ability. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. For piperidine derivatives, these calculations can help in understanding their interaction with biological targets. nih.gov DFT can also be used to predict other properties such as dipole moment, polarizability, and hyperpolarizability, which are relevant for various applications. niscpr.res.inmdpi.com

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and stability. For derivatives containing the this compound scaffold, MD simulations elucidate how the molecule interacts with its biological target and how its structure adapts to the binding site environment.

Research on structurally related piperidine derivatives has demonstrated the utility of MD simulations in assessing the stability of protein-ligand complexes. researchgate.netmdpi.com For instance, simulations can reveal the stability of a ligand within an enzyme's active site, with metrics like the root-mean-square deviation (RMSD) indicating structural changes over the simulation period. nih.gov Low RMSD values suggest that the ligand maintains a stable binding pose. nih.gov

Conformational analysis, often coupled with MD simulations, explores the range of three-dimensional shapes a molecule can adopt. unifi.it For the this compound moiety, this involves analyzing the puckering of the piperidine ring (which typically adopts a chair conformation) and the rotational freedom around the bond connecting the piperidine and aniline rings. nih.gov These conformational preferences are critical as they dictate the molecule's ability to fit into a specific binding pocket. MD studies on related inhibitors have shown that specific moieties, such as a benzyloxy group, can play roles similar to the benzylpiperidine portion of established drugs like donepezil, highlighting the importance of conformational and dynamic matching in inhibitor design. nih.gov

| Simulation Parameter | Finding | Significance | Reference |

| RMSD | Low average values (e.g., 2.25 Å) for the ligand-protein complex. | Indicates high stability of the ligand in the binding site with minimal structural changes. | nih.gov |

| RMSF | Analysis of fluctuations of individual amino acid residues. | Identifies key residues that interact with the ligand and contribute to binding stability. | mdpi.com |

| Conformational Clustering | Identification of dominant conformational states during the simulation. | Reveals the most probable and energetically favorable binding poses of the molecule. | mdpi.com |

| Binding Free Energy | Calculation of the energy associated with ligand binding (e.g., MM/PBSA). | Quantifies the strength of the protein-ligand interaction and helps rank potential drug candidates. | researchgate.net |

Molecular Docking and Protein-Ligand Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, allowing for the modeling of protein-ligand interactions at an atomic level. jetir.org For this compound and its derivatives, docking studies are instrumental in identifying key interactions that govern their biological activity.

The versatile structure of this compound, featuring a basic piperidine nitrogen, a flexible six-membered ring, and an aromatic aniline group, allows it to engage in a variety of interactions:

Hydrogen Bonding: The amine group on the aniline ring and the secondary amine in the piperidine ring can act as hydrogen bond donors, while the nitrogen atoms can also serve as acceptors.

Hydrophobic Interactions: The phenyl ring and the aliphatic piperidine ring can form favorable hydrophobic interactions with nonpolar residues in a protein's active site, such as tyrosine, tryptophan, and phenylalanine. nih.gov

π-Cation Interactions: The electron-rich aniline ring can interact with positively charged residues. Conversely, the protonated piperidine nitrogen can form a π-cation interaction with aromatic residues like tryptophan or tyrosine. nih.gov

π-π Stacking: The aniline ring can engage in π-π stacking with aromatic amino acid side chains.

Docking studies on related molecules have successfully predicted binding modes. For example, in studies of acetylcholinesterase inhibitors, the piperidine ring of a ligand was shown to interact with key residues like Tyr336 and Phe337, while other parts of the molecule formed interactions with Trp285 and Tyr340. nih.gov Similarly, docking of quinoline-piperidine derivatives into bacterial DNA gyrase revealed high affinity and specific interactions within the active site. iucr.org These computational models provide a rational basis for designing more potent and selective inhibitors by modifying the core scaffold to optimize these interactions. nih.gov

| Target Protein Class | Key Interacting Residues | Type of Interaction | Reference |

| Acetylcholinesterase | Trp85, Tyr123, Trp285, Phe294, Tyr336, Phe337, Tyr340 | π-cation, Hydrophobic | nih.gov |

| NLRP3 Inflammasome | (Specific residues depend on binding site) | Hydrogen bonding, Hydrophobic | mdpi.com |

| Bacterial Topoisomerases | (Specific residues depend on enzyme) | High binding affinity predicted | iucr.org |

| Cyclin-Dependent Kinase 2 (CDK2) | (Specific residues in ATP-binding pocket) | Hydrogen bonding | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling (Computational Aspect)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For derivatives of this compound, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable. mdpi.com

These methods computationally align a set of structurally related molecules and calculate steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields around them. A statistical model is then generated to correlate variations in these fields with changes in biological activity. researchgate.net

A QSAR study on a series of 3-(4-benzylpiperidin-1-yl)propylamine analogs, which are structurally similar to derivatives of this compound, provided key insights. nih.gov The analysis revealed that:

Lipophilicity and Electronic Effects: Traditional Hansch analysis showed that lipophilicity and the presence of electron-donating substituents were important for binding affinity. nih.gov

Molecular Shape and Charge: 3D-QSAR models, particularly Molecular Shape Analysis (MSA), highlighted the importance of the relative negative charge (RNCG). Substituents with a high RNCG value enhanced binding affinity. nih.gov

Steric Factors: The models indicated that increased molecular length in a specific dimension was conducive to activity, while increased bulk in other areas could be detrimental. nih.gov

The results of QSAR studies are often visualized as 3D contour maps, which show regions where modifications to the molecular structure are likely to increase or decrease activity. For example, a map might indicate that a bulky, electropositive group is favored in one region, while a compact, electronegative group is preferred in another. This provides a clear, visual guide for designing new, more potent compounds.

| QSAR Model | Key Descriptor/Field | Interpretation for Activity | Reference |

| Hansch Analysis | Hydrophobicity (π), Hammett sigma (σ) | Increased lipophilicity and electron-donating groups are favorable. | nih.gov |

| CoMFA/CoMSIA | Steric Fields | Green contours indicate regions where bulky groups enhance activity; yellow contours indicate regions where bulk is unfavorable. | mdpi.comresearchgate.net |

| CoMFA/CoMSIA | Electrostatic Fields | Blue contours indicate where electropositive groups are favorable; red contours indicate where electronegative groups are favorable. | mdpi.comresearchgate.net |

| MSA | Relative Negative Charge (RNCG) | A high RNCG value is correlated with higher binding affinity. | nih.gov |

Solvent Effects Modeling in Reaction Mechanisms

The surrounding solvent can significantly influence the behavior of a molecule, affecting its conformational equilibrium, reaction rates, and spectroscopic properties. Computational modeling of solvent effects is crucial for understanding the chemistry of compounds like this compound, which contains polar functional groups susceptible to solute-solvent interactions.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, such as the Quantum Mechanics/Effective Fragment Potential (QM/EFP) model, are often employed. In this approach, the solute (e.g., an aniline derivative) is treated with a high level of quantum mechanical theory, while the individual solvent molecules are represented by a more computationally efficient classical potential (EFP).

Studies on p-nitroaniline, a related chromophore, have demonstrated the power of this approach. researchgate.net These models can accurately predict solvatochromic shifts—changes in the absorption or emission spectra of a molecule as the solvent polarity is varied. For p-nitroaniline, simulations correctly predicted the red shift of the π → π* charge-transfer state in polar solvents like water. This shift occurs because the excited state is more polar than the ground state and is therefore stabilized to a greater extent by the polar solvent. researchgate.net

For this compound, such modeling could be used to:

Predict how its UV-Vis absorption spectrum changes in different solvents.

Understand the stabilization of charged intermediates or transition states in reactions involving the aniline or piperidine moieties.

Model the differential solvation of various electronic states, which can influence photochemical pathways like intersystem crossing or internal conversion. researchgate.net

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on data from X-ray crystallography. nih.gov It provides a powerful way to understand how molecules like this compound pack in the solid state and which non-covalent interactions are most significant in stabilizing the crystal structure.

The Hirshfeld surface is a 3D surface defined around a molecule, colored according to various properties to highlight intermolecular contacts. A key tool derived from this analysis is the 2D fingerprint plot, which summarizes all the intermolecular contacts in the crystal.

For piperidine-containing crystal structures, Hirshfeld analysis typically reveals several key types of contacts: iucr.orgnih.gov

H···H Contacts: These are usually the most abundant interactions, appearing as a large, diffuse region in the fingerprint plot and often contributing to over 50% of the Hirshfeld surface area, reflecting the prevalence of hydrogen atoms on the molecular surface. nih.gov

O···H/H···O and N···H/H···N Contacts: These appear as distinct "spikes" in the fingerprint plot and represent classical or weak hydrogen bonds, which are crucial for directing the crystal packing.

C···H/H···C Contacts: These represent weaker C-H···π interactions and are also important in stabilizing the packing of aromatic and aliphatic groups. nih.gov

By decomposing the fingerprint plot, the percentage contribution of each type of interaction to the total Hirshfeld surface can be calculated precisely. This quantitative analysis allows for a detailed comparison of packing motifs across different crystal structures. iucr.orgnih.gov

| Interaction Type | Typical Percentage Contribution | Description | Reference |

| H···H | ~54% | Van der Waals forces and general non-directional contacts. Represents the largest contribution to the surface area. | nih.gov |

| O···H / H···O | ~20% | Represents C-H···O hydrogen bonds, which are significant directional interactions in the crystal packing. | nih.gov |

| C···H / H···C | ~17% | Indicates C-H···π interactions between piperidine or aniline hydrogens and aromatic rings. | nih.gov |

| Cl···H / H···Cl | Variable | Present in chlorinated analogues, appearing as distinct wings in the fingerprint plot. | nih.gov |

Applications of 3 Piperidin 4 Yl Aniline Scaffolds in Diverse Chemical Fields

Role in Organic Synthesis as a Versatile Intermediate

The 3-(piperidin-4-yl)aniline scaffold is a cornerstone in modern organic synthesis, prized for its dual reactivity that allows for sequential or concurrent functionalization. The aniline (B41778) portion provides a nucleophilic nitrogen and an aromatic ring amenable to electrophilic substitution, while the piperidine (B6355638) ring offers a secondary amine that can be engaged in a variety of coupling reactions. This inherent functionality makes it a highly sought-after intermediate for the construction of complex molecular architectures.

Building Block for Complex Molecules and Advanced Heterocycles

The utility of this compound as a foundational building block is evident in its application in the synthesis of a diverse array of complex molecules and heterocyclic systems. nih.gov The presence of both an aniline and a piperidine moiety allows for the strategic construction of polycyclic and intricate molecular frameworks. nih.gov For instance, the aniline nitrogen can be readily acylated, alkylated, or used in cyclization reactions to form fused heterocyclic rings.

A notable application of this scaffold is in the preparation of Niraparib, an orally active poly(ADP-ribose) polymerase (PARP) inhibitor. patsnap.com In the synthesis of Niraparib, the this compound core serves as a key intermediate, highlighting its importance in the construction of sophisticated pharmaceutical agents. patsnap.com The synthesis often involves the reaction of 3-(4-nitrophenyl)pyridine (B1584840) with a halogenated propylene (B89431) to form a quaternary ammonium (B1175870) salt, which is then reduced to yield the 4-(piperidin-3-yl)aniline (B168726) intermediate. google.com

Furthermore, the piperidine ring itself is a prevalent feature in many biologically active compounds, and its incorporation through the this compound scaffold is a common strategy in medicinal chemistry. mdpi.com The conformational flexibility of the piperidine ring can be exploited to orient substituents in a precise three-dimensional arrangement, which is crucial for optimizing interactions with biological targets. scbt.com

Precursor for Advanced Synthetic Reagents

Beyond its role as a structural component, this compound and its derivatives can serve as precursors for the development of advanced synthetic reagents. The reactivity of the aniline and piperidine nitrogens can be harnessed to introduce functionalities that can direct or catalyze chemical transformations. For example, derivatization of the aniline group can lead to the formation of ligands for transition metal-catalyzed cross-coupling reactions.

Contributions to Medicinal Chemistry Research (as a Scaffold for Drug Discovery)

The this compound scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in molecules with diverse biological activities. nih.gov Its physicochemical properties, including solubility and basicity, can be readily modulated through substitution on either the aniline or piperidine ring, making it an ideal template for drug design and optimization. nih.gov

Design of Pharmacologically Relevant Scaffolds

The inherent structural features of this compound make it a valuable scaffold for the design of pharmacologically active molecules. nih.gov The combination of a rigid aromatic ring and a flexible saturated heterocycle allows for the presentation of pharmacophoric elements in a well-defined spatial orientation. This is critical for achieving high-affinity and selective binding to biological targets. nih.govresearchgate.net

Researchers have synthesized numerous derivatives of this scaffold to explore their potential therapeutic applications. For instance, the synthesis of (substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl}methanone derivatives has been explored for their anticancer effects, with some compounds showing activity against human leukemia cells. researchgate.net

Development of Ligands for Specific Biological Targets

The versatility of the this compound scaffold has been instrumental in the development of ligands for a wide range of biological targets. nih.gov By modifying the substituents on the aniline and piperidine rings, chemists can fine-tune the electronic and steric properties of the molecule to optimize its interaction with a specific protein or receptor.

One area of focus has been the development of inhibitors for enzymes such as poly(ADP-ribose) polymerase (PARP), which are involved in DNA repair mechanisms in cancer cells. patsnap.com Niraparib, which incorporates a derivative of this scaffold, is a potent PARP inhibitor. patsnap.com Additionally, derivatives have been investigated as ligands for the vesicular acetylcholine (B1216132) transporter (VAChT), a key component of the cholinergic nervous system. nih.gov

| Biological Target | Example Compound Class | Therapeutic Area |

| Poly(ADP-ribose) polymerase (PARP) | Indazole carboxamides | Oncology |

| Vesicular acetylcholine transporter (VAChT) | Benzovesamicol analogues | Neuroscience |

| Histamine (B1213489) H3 Receptor | 4-Oxypiperidine ethers | Neuroscience |

| Androgen Receptor | Arylpiperazine derivatives | Oncology |

| Cyclin-dependent kinases (CDK4/6) | Pyridine-conjugated pyrimidines | Oncology |

Advanced Materials Science Applications

The unique chemical properties of the this compound scaffold also lend themselves to applications in advanced materials science. chemimpex.com The presence of both aromatic and aliphatic amine functionalities allows for its incorporation into polymeric structures, influencing their physical and chemical properties.

The aniline moiety can be utilized in the synthesis of specialty polymers, where it can be diazotized and coupled to form azo dyes or incorporated into the backbone of conductive polymers. The piperidine ring, with its secondary amine, can act as a curing agent for epoxy resins or as a monomer in the synthesis of polyamides and polyimines. These polymers can exhibit enhanced thermal stability, mechanical strength, and chemical resistance, making them suitable for applications in coatings, adhesives, and advanced composites. chemimpex.com

Furthermore, the ability of the amine groups to interact with metal ions suggests potential applications in the development of corrosion inhibitors and as components in metal-organic frameworks (MOFs). The structural rigidity and functionalizability of the this compound scaffold make it an attractive building block for creating porous materials with tailored properties for catalysis, gas storage, and separation.

Incorporation into Polymeric Structures and Dendrimers

The diamine character of this compound makes it a suitable monomer for the synthesis of condensation polymers such as polyamides and polyimides. ncl.res.innih.gov The introduction of the piperidinyl moiety into the polymer backbone can significantly influence the material's properties. Specifically, it can disrupt chain packing, which often leads to improved solubility and processability of otherwise rigid aromatic polymers. ncl.res.in

In the synthesis of aromatic polyamides, a diacid chloride can react with the two amine groups of this compound to form amide linkages, creating a polymer chain. researchgate.netnih.gov The choice of diacid chloride and the polymerization conditions are crucial in determining the final properties of the polyamide, such as its molecular weight, thermal stability, and mechanical strength. nih.gov The incorporation of the non-planar piperidine ring can lower the glass transition temperature (Tg) compared to fully aromatic polyamides, making the material more amenable to melt processing. ncl.res.in

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. nih.govsigmaaldrich.com The synthesis of dendrimers often involves the iterative reaction of monomers with multiple reactive sites. Due to its two distinct amine groups, this compound can potentially serve as a building block in dendrimer synthesis. It could act as a core molecule from which dendritic wedges are grown or as a branching unit within the dendrimer structure. The presence of the piperidine ring can impart unique conformational properties to the resulting dendrimer.

Table 1: Potential Polymer Architectures Incorporating this compound This table is generated based on established polymerization principles and the bifunctional nature of the this compound monomer.

| Polymer Type | Monomer Partner | Key Linkage | Potential Properties |

|---|---|---|---|

| Polyamide | Diacid Chloride (e.g., Terephthaloyl chloride) | Amide | Enhanced solubility, modified thermal properties |

| Polyimide | Dianhydride (e.g., Pyromellitic dianhydride) | Imide | Improved processability, good thermal stability researchgate.net |

Development of Dyes and Pigments

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–). wikipedia.orgnih.gov The synthesis of azo dyes typically involves a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich coupling component, such as a phenol (B47542) or another aniline derivative. unb.capsiberg.com

As an aniline derivative, this compound can serve as the primary amine component in the synthesis of novel azo dyes. The diazotization of the aniline amino group of this compound would yield a diazonium salt. This reactive intermediate can then be coupled with various aromatic compounds to produce a wide range of colors, including shades of yellow, red, and orange. psiberg.com

The piperidine moiety in the resulting dye structure is expected to influence its properties. For instance, it may affect the dye's solubility in different solvents and its affinity for various substrates like textiles or plastics. Furthermore, the saturated heterocyclic ring could impact the electronic properties of the chromophore, potentially leading to shifts in the absorption maximum (λmax) and altering the final color. nih.gov While many azo pigments are considered non-toxic, some have been identified as potential mutagens or carcinogens. wikipedia.org The toxicological profile of dyes derived from this compound would require specific evaluation.

Table 2: General Synthesis and Potential Properties of Azo Dyes from this compound This table outlines the synthetic pathway and predicted characteristics of azo dyes based on the this compound scaffold.

| Step | Reaction | Reagents | Intermediate/Product | Expected Influence of Piperidine Moiety |

|---|---|---|---|---|

| 1 | Diazotization | This compound, NaNO₂, HCl (aq) | 3-(piperidin-4-yl)benzenediazonium chloride | May affect stability of the diazonium salt |

Catalysis and Coordination Chemistry

The field of catalysis and coordination chemistry offers significant opportunities for the application of this compound, primarily due to its ability to function as a ligand for transition metals. nih.govmdpi.com

Development of Ligands for Metal-Catalyzed Reactions

The development of efficient catalysts is a cornerstone of modern organic synthesis, with palladium-catalyzed cross-coupling reactions being a prominent example. nih.gov The performance of these catalysts is heavily dependent on the nature of the ligands coordinated to the metal center. acs.org Ligands play a crucial role in stabilizing the metal, modulating its reactivity, and influencing the selectivity of the reaction. nih.gov

The this compound scaffold contains two potential coordination sites: the nitrogen atom of the piperidine ring and the amino group on the aniline ring. This allows it to act as a bidentate or monodentate ligand, depending on the reaction conditions and the metal center. Ligands derived from anilines and N-heterocycles have been shown to be effective in a variety of catalytic systems. nih.gov The combination of a soft aniline donor and a harder piperidine nitrogen donor could provide unique electronic and steric properties to a metal complex, potentially leading to enhanced catalytic activity or selectivity in reactions such as Suzuki-Miyaura or Heck couplings. researchgate.net

Synthesis and Characterization of Organometallic Complexes

Organometallic complexes are compounds that contain at least one bond between a carbon atom of an organic compound and a metal. mdpi.com The synthesis of such complexes involving this compound would typically involve reacting the compound with a suitable metal precursor, such as a metal halide or acetate (B1210297). nih.govmdpi.com The aniline and/or piperidine nitrogen atoms can coordinate to the metal center, forming a stable complex. nih.gov

The characterization of these newly synthesized organometallic complexes is crucial to determine their structure, bonding, and purity. libretexts.orgdtic.mil A suite of analytical techniques is employed for this purpose.

Table 3: Techniques for the Characterization of Organometallic Complexes This table details the common analytical methods used to elucidate the structure and properties of organometallic complexes derived from this compound.

| Technique | Information Obtained |

|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the ligand's protons and carbons. nih.gov |

| Infrared (IR) Spectroscopy | Used to identify the functional groups present in the complex and to observe changes in vibrational frequencies upon coordination to the metal. nih.gov |

| X-ray Crystallography | Provides the precise three-dimensional arrangement of atoms in the crystal, including bond lengths and angles between the metal and the ligand. mdpi.com |

| Elemental Analysis | Determines the elemental composition of the complex, confirming its empirical formula. mdpi.com |

| Mass Spectrometry | Measures the mass-to-charge ratio of the complex, helping to confirm its molecular weight. nih.gov |

The synthesis and characterization of organometallic complexes with this compound as a ligand could lead to the discovery of novel catalysts with unique reactivity profiles or materials with interesting electronic and photophysical properties. nih.gov

Future Directions and Emerging Research Avenues

Exploration of Novel Reactivity Patterns and Chemical Transformations

The inherent reactivity of the 3-(piperidin-4-yl)aniline scaffold, characterized by the nucleophilic aniline (B41778) and the versatile piperidine (B6355638) ring, offers substantial opportunities for novel chemical transformations. Future research is expected to focus on the selective functionalization of both the aromatic and heterocyclic rings to generate a diverse library of derivatives with unique properties.

Key areas of exploration will likely include:

C-H Functionalization: Direct C-H functionalization of the piperidine ring at various positions (C2, C3, and C4) is a promising strategy for creating new analogues. nih.gov By carefully selecting catalysts and directing groups, researchers can achieve site-selective and stereoselective modifications, avoiding lengthy synthetic routes that rely on pre-functionalized starting materials. nih.gov

Cross-Coupling Reactions: The aniline moiety is amenable to a wide range of modern cross-coupling reactions. Palladium- and copper-catalyzed methods can be employed to form new carbon-nitrogen and carbon-carbon bonds, enabling the introduction of diverse aryl, heteroaryl, and alkyl substituents. researchgate.netnih.gov Developing room-temperature coupling reactions will be a key advancement to improve the efficiency and applicability of these methods for structurally diverse partners. nih.gov

Oxidative Cyclization: Iodine(III)-mediated oxidation of the aniline group could be explored to construct novel, medium-sized N-heterocycles. whiterose.ac.uk This approach may lead to the synthesis of dibenzazepine-like structures with potential applications in neuropharmacology.

Functionalization of the Piperidine Nitrogen: The secondary amine of the piperidine ring provides a reactive handle for a variety of transformations, including N-arylation, N-alkylation, and acylation. These modifications can significantly influence the physicochemical and pharmacological properties of the resulting molecules.

The exploration of these reactivity patterns will be crucial for expanding the chemical space around the this compound core, providing access to novel compounds for various applications.

Integration with Artificial Intelligence and Machine Learning in Chemical Design

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the design and discovery of novel derivatives of this compound. researchgate.net These computational tools can accelerate the identification of promising drug candidates and optimize their properties by analyzing vast datasets and predicting molecular behavior. researchgate.net

Future applications of AI and ML in this area include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to predict the biological activity of this compound derivatives based on their structural features. nih.govnih.gov By training algorithms on existing experimental data, researchers can identify key molecular descriptors that correlate with desired activities, such as enzyme inhibition or receptor binding. nih.govnih.gov This allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and testing.

In Silico Screening and Virtual Libraries: AI-driven platforms can be used to generate and screen vast virtual libraries of this compound analogues. thieme-connect.comacs.org Molecular docking simulations can predict the binding affinity and mode of interaction of these virtual compounds with specific biological targets, helping to identify potential hits with high accuracy. iupac.org

Predictive Reactivity Models: Machine learning algorithms can be trained to predict the outcomes of chemical reactions, including yields and selectivity. nih.govnih.gov This can aid in the design of efficient synthetic routes for novel this compound derivatives, reducing the need for extensive empirical optimization. nih.gov

ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. iupac.org By integrating these predictions early in the design process, researchers can identify and mitigate potential liabilities, improving the chances of developing successful drug candidates.

The synergy between computational modeling and experimental validation will be instrumental in navigating the complex chemical space of this compound and accelerating the discovery of new molecules with tailored functionalities.

Advancements in Asymmetric Synthesis and Chiral Control Methodologies

The piperidine ring of this compound contains a stereocenter at the C4 position, making the development of asymmetric synthetic methods a critical area of future research. Enantiomerically pure piperidine derivatives often exhibit distinct pharmacological profiles, and controlling the stereochemistry is paramount for developing selective and effective therapeutic agents. thieme-connect.com

Emerging research in this field is likely to focus on:

Catalytic Asymmetric Hydrogenation: The asymmetric hydrogenation of corresponding pyridine (B92270) precursors is a powerful strategy for accessing chiral piperidines. nih.gov The development of novel chiral catalysts, particularly those based on rhodium and iridium, will be key to achieving high enantioselectivity and functional group tolerance. nih.govorganic-chemistry.org

Enantioselective Annulation Reactions: Catalytic asymmetric [4+2] annulation reactions of imines with allenes, catalyzed by chiral phosphines, offer a direct route to functionalized piperidine derivatives with excellent stereocontrol. acs.org

Dynamic Kinetic Resolution: The dynamic kinetic resolution of racemic intermediates, such as N-Boc-2-lithiopiperidine, coupled with stereoselective trapping with electrophiles, provides an efficient pathway to enantioenriched 2-substituted piperidines. nih.gov Adapting this methodology for 4-substituted systems is a logical next step.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids or naturally occurring alkaloids, can provide a robust platform for the stereoselective synthesis of complex piperidine structures. rsc.orgacs.org

Organocatalysis: The use of small organic molecules as chiral catalysts is an increasingly important area of asymmetric synthesis. Organocatalytic approaches to the functionalization of piperidines can offer mild reaction conditions and avoid the use of heavy metals.

The development of practical and scalable asymmetric syntheses will be essential for the production of enantiomerically pure this compound and its derivatives, enabling a more detailed investigation of their stereochemistry-dependent biological activities.

Development of Supramolecular Assemblies and Nanostructures

The unique structural features of this compound, combining a rigid aromatic ring with a flexible heterocyclic moiety, make it an attractive building block for the construction of supramolecular assemblies and nanostructures. The aniline and piperidine groups can participate in a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces, which can drive the self-assembly of molecules into well-defined architectures.

Future research in this area could explore:

Hydrogen-Bonded Networks: The primary amine of the aniline and the secondary amine of the piperidine can act as both hydrogen bond donors and acceptors, facilitating the formation of one-, two-, or three-dimensional hydrogen-bonded networks.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms in this compound can coordinate to metal ions, leading to the formation of coordination polymers or MOFs. These materials could have applications in gas storage, catalysis, and sensing.

Self-Assembled Monolayers (SAMs): Derivatives of this compound could be designed to form SAMs on various surfaces. These organized molecular layers could be used to modify the surface properties of materials for applications in electronics and biocompatible coatings.

Nanoparticle Functionalization: The compound or its derivatives could be used to functionalize the surface of nanoparticles, imparting specific properties such as improved stability, biocompatibility, or targeting capabilities for drug delivery applications.

By rationally designing derivatives with specific functional groups, researchers can control the self-assembly process and create novel materials with tailored properties and functions.

Mechanistic Studies of Unexplored Chemical and Biological Interactions

A deeper understanding of the chemical and biological interactions of this compound and its derivatives is crucial for their rational design and application. While the piperidine and aniline motifs are common in bioactive molecules, the specific contributions of the combined scaffold to molecular recognition and reactivity are not fully understood.

Future mechanistic studies should focus on:

Target Identification and Validation: For derivatives showing promising biological activity, identifying and validating their specific molecular targets is a primary objective. Techniques such as chemical proteomics and genetic approaches can be employed to elucidate the mechanism of action.

Enzyme Inhibition Kinetics: For compounds that act as enzyme inhibitors, detailed kinetic studies can reveal the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and provide insights into the binding interactions with the enzyme's active site.

Receptor Binding Assays: Radioligand binding assays can be used to determine the affinity and selectivity of this compound derivatives for specific receptors, providing a quantitative measure of their potency.

Computational Modeling of Binding Interactions: Molecular docking and molecular dynamics simulations can provide atomic-level insights into how these molecules interact with their biological targets. These computational studies can help to explain structure-activity relationships and guide the design of more potent and selective analogues.

Spectroscopic and Crystallographic Studies: Techniques such as X-ray crystallography and NMR spectroscopy can provide experimental evidence for the binding mode and conformational changes that occur upon interaction with a biological target.

By combining experimental and computational approaches, researchers can build a comprehensive understanding of the molecular mechanisms underlying the activity of this compound derivatives, paving the way for the development of next-generation therapeutics and functional materials.

Q & A

Q. What are the standard synthetic routes for 3-(piperidin-4-yl)aniline, and how can reaction conditions be optimized?

A common method involves nucleophilic aromatic substitution, where 4-chloronitrobenzene reacts with piperidine under alkaline conditions (e.g., K₂CO₃ in DMF at 80–100°C), followed by catalytic hydrogenation to reduce the nitro group to an amine . Optimization includes adjusting temperature, solvent polarity, and catalyst loading. Reaction progress can be monitored via TLC or HPLC, with yields typically ranging from 60–85% depending on substituent effects .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the piperidine ring integration (e.g., δ 2.5–3.5 ppm for N–CH₂ protons) and aromatic amine signals (δ 6.5–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H⁺]⁺ at m/z 189.16 for C₁₁H₁₆N₂) .

- FT-IR : Peaks at ~3350 cm⁻¹ (N–H stretch) and ~1600 cm⁻¹ (C=C aromatic) confirm functional groups .

Q. How should researchers handle and store this compound to ensure stability?

Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., N₂). Avoid exposure to moisture, strong acids/bases, and oxidizing agents. Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory and skin irritation .

Advanced Research Questions

Q. What strategies are effective for evaluating the biological activity of this compound derivatives?

Derivatives with substituents like isopropoxy or methyl groups (e.g., 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline) have shown antimycobacterial activity against Mycobacterium tuberculosis (MIC = 2–8 µg/mL) . Assays include:

Q. How can researchers resolve contradictions in reported activity data for this compound analogs?

Discrepancies often arise from variations in substituent positioning, purity (>95% recommended), or assay conditions. For example:

- Substituent effects : Electron-donating groups (e.g., –OCH₃) may enhance receptor binding vs. electron-withdrawing groups (–NO₂).

- Assay standardization : Use positive controls (e.g., isoniazid for antimycobacterial studies) and replicate experiments across labs .

Q. What methodologies are used to study the interaction of this compound with kinase targets?

- In vitro kinase assays : Measure inhibition of TrkA kinase activity using ATP-competitive assays (IC₅₀ values). KRC-108, a related piperidine-containing compound, showed IC₅₀ = 12 nM in kinase inhibition studies .

- Molecular docking : Predict binding modes using software like AutoDock Vina; focus on hydrogen bonding with kinase hinge regions (e.g., Glu590 in TrkA) .

Q. How can environmental factors (pH, temperature) impact the stability of this compound in solution?

- pH stability : Degrades rapidly in acidic conditions (pH < 3) via protonation of the amine. Stable in neutral to slightly basic buffers (pH 7–9) .

- Thermal stability : Decomposes above 150°C; store solutions at –20°C for long-term use. Monitor degradation via HPLC with UV detection (λ = 254 nm) .

Q. What advanced analytical techniques quantify trace impurities in this compound samples?

- UPLC-MS/MS : Detects impurities at ppm levels (e.g., residual piperidine or chlorinated byproducts).

- Diazotization-coupled spectrophotometry : Quantifies primary aromatic amines using H-acid or NEDA reagents (λ = 540 nm) .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.